N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide features a 3,4-dihydroquinazolin-4-one core with a sulfanyl (-S-) bridge linked to a carbamoylmethyl group. Key substituents include:
- A 3,4-dimethoxyphenethyl moiety attached to the butanamide chain.
- A 4-sulfamoylphenethyl group connected via a carbamoyl linkage.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O7S2/c1-43-27-14-11-23(20-28(27)44-2)16-18-34-29(38)8-5-19-37-31(40)25-6-3-4-7-26(25)36-32(37)45-21-30(39)35-17-15-22-9-12-24(13-10-22)46(33,41)42/h3-4,6-7,9-14,20H,5,8,15-19,21H2,1-2H3,(H,34,38)(H,35,39)(H2,33,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHDXHVBHJQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the sulfamoylphenyl and dimethoxyphenyl groups through a series of substitution and coupling reactions. Common reagents used in these steps include various halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways: Signal transduction pathways that are modulated by the compound, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Structural Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints (common similarity metrics ), the compound clusters with quinazolinone derivatives bearing sulfanyl and sulfonamide groups. Key analogs include:
*Molecular weight estimated based on formula.
Key Structural Determinants of Bioactivity
- Quinazolinone Core: Critical for binding kinases (e.g., EGFR) and ion channels .
- Sulfanyl Bridge : Enhances metabolic stability and facilitates interactions with cysteine residues in target proteins .
- 3,4-Dimethoxyphenyl Group : Found in BRL-32872, this moiety contributes to ion channel affinity .
- Sulfamoylphenyl Group : Improves solubility and confers sulfonamide-mediated protein binding .
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity: The target compound’s butanamide chain likely increases lipophilicity vs.
- Metabolic Stability : Sulfamoyl and methoxy groups may reduce cytochrome P450-mediated metabolism compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
- Target Selectivity : The dimethoxyphenyl group may confer selectivity for cardiac ion channels (as seen in BRL-32872 ), whereas sulfamoylphenyl analogs could target kinases.
Research Findings and Gaps
Bioactivity Clustering
Unanswered Questions
- Specific Target Affinity: No experimental data confirm kinase or ion channel binding.
- Toxicity Profile : The impact of the butanamide chain on off-target effects remains unstudied.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C24H29N3O4S
- Molecular Weight : 455.57 g/mol
- IUPAC Name : this compound
- CAS Number : 422276-17-3
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinazolinone Core : This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
- Introduction of the Dimethoxyphenyl Group : This can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Final Assembly : The final product is obtained through coupling reactions involving various intermediates.
Biological Activity
The biological activity of this compound has been explored in several studies:
Anticancer Activity
Research indicates that compounds with a quinazolinone core exhibit significant anticancer properties. For example, studies have shown that derivatives of quinazolinones can inhibit tubulin polymerization, leading to the suppression of tumor growth by preventing blood flow to neoplastic cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that compounds with similar structures induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
-
In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, cell viability assays indicated a dose-dependent reduction in cell proliferation at concentrations above 10 µM.
Concentration (µM) Cell Viability (%) 0 100 10 85 20 65 50 30 - Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results suggest strong interactions with targets such as tubulin and specific kinases, indicating potential for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
